(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1004316-92-0
VCID: VC3014511
InChI: InChI=1S/C17H28N4O4S/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23)/t14-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O
Molecular Formula: C17H28N4O4S
Molecular Weight: 384.5 g/mol

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid

CAS No.: 1004316-92-0

Cat. No.: VC3014511

Molecular Formula: C17H28N4O4S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid - 1004316-92-0

Specification

CAS No. 1004316-92-0
Molecular Formula C17H28N4O4S
Molecular Weight 384.5 g/mol
IUPAC Name (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid
Standard InChI InChI=1S/C17H28N4O4S/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23)/t14-/m0/s1
Standard InChI Key QEYXFSIVDPCIQM-AWEZNQCLSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)O
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O

Introduction

Chemical Identification and Nomenclature

Primary Identifiers

The compound (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is uniquely identified through several standardized systems, allowing for consistent recognition across scientific literature and regulatory frameworks.

Identifier TypeDetails
CAS Number1004316-92-0
Molecular FormulaC17H28N4O4S
Molecular Weight384.5 g/mol
IUPAC Name(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid
InChI KeyQEYXFSIVDPCIQM-AWEZNQCLSA-N

This compound is known in pharmaceutical circles primarily through its relationship with Cobicistat, where it serves as a key intermediate and potential impurity in manufacturing processes . The stereochemistry at the C-2 position, indicated by the (S) prefix, is crucial for its biological activity and pharmaceutical applications.

Alternative Names and Synonyms

Structural Characteristics and Properties

Molecular Structure

The compound features a complex molecular architecture with several functional groups that contribute to its chemical behavior and biological interactions. The core structure includes a thiazole ring with an isopropyl substituent, a ureido linkage, and a morpholino group connected to a butanoic acid chain .

The stereogenic center at the alpha carbon of the butanoic acid moiety has the (S) configuration, which is essential for its specific role in pharmaceutical applications. This stereochemistry influences the compound's interaction with biological targets and its effectiveness as a pharmaceutical intermediate.

Physicochemical Properties

The physicochemical profile of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid determines its behavior in biological systems and manufacturing processes:

PropertyValue
Physical StateSolid (fine powder)
XLogP3-AA-1.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8
Topological Polar Surface Area123 Ų
Complexity474
pKa4.39±0.10 (Predicted)
SolubilitySoluble in Methanol/DMSO
Storage Recommendation0-4°C (short term), -20°C (long term)

These properties influence the compound's solubility, stability, and bioavailability, which are critical considerations in pharmaceutical formulation and manufacturing processes. The negative XLogP3 value suggests hydrophilicity, which affects how the compound interacts with biological membranes and protein binding sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid typically involves multiple steps, beginning with appropriate derivatives of thiazole and amino acids. While specific synthetic routes are proprietary, the general approach likely involves:

  • Synthesis of the 2-isopropylthiazol-4-yl component

  • Formation of the methylureido linkage

  • Coupling with a suitably protected morpholino-butanoic acid derivative

  • Final deprotection to yield the free carboxylic acid

These synthetic steps require careful control of reaction conditions to maintain the stereochemical integrity at the chiral center, which is crucial for the compound's intended pharmaceutical application.

Quality Control Parameters

Manufacturing of pharmaceutical intermediates demands rigorous quality control to ensure consistent purity and potency:

ParameterSpecification
Purity≥98%
AppearanceFine powder to light yellow/beige solid
Chemical IdentityConfirmation by spectroscopic methods
Chiral PurityEnantiomeric excess >98%
Residual SolventsWithin ICH limits
Storage Stability>2 years when stored properly

These quality control parameters ensure that the compound meets the stringent requirements for use in pharmaceutical manufacturing, particularly for the production of antiretroviral medications where purity and stereochemical integrity are paramount.

Role in Pharmaceutical Development

Relationship to Cobicistat

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid serves as a key intermediate in the synthesis of Cobicistat, a pharmacokinetic enhancer used in HIV treatment regimens . Cobicistat functions as a potent inhibitor of cytochrome P450 3A enzymes, which increases the bioavailability of antiretroviral drugs like protease inhibitors.

The compound's structural features contribute directly to Cobicistat's mechanism of action, highlighting its importance in antiretroviral therapy. As an intermediate in Cobicistat synthesis, this compound must be produced with high purity to ensure the quality of the final pharmaceutical product.

Hazard ClassificationDetails
GHS SymbolGHS07 (Warning)
Hazard StatementsH319-H315 (Causes serious eye irritation; Causes skin irritation)
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P305+P351+P338-P337+P313P
Target OrgansNone specifically identified
Environmental HazardsNot classified as environmentally hazardous

Despite its relatively low toxicity profile, standard laboratory safety practices should be employed when handling this compound, including the use of appropriate personal protective equipment such as safety goggles, gloves, and protective clothing.

Analytical Characterization

Spectroscopic Identification

Various spectroscopic techniques are employed for the identification and characterization of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's molecular structure

  • Mass Spectrometry confirms the molecular weight and fragmentation pattern

  • Infrared Spectroscopy identifies the functional groups present in the molecule

  • Ultraviolet-Visible Spectroscopy can be used for quantitative analysis in solution

These analytical techniques form the basis for confirming the identity, purity, and structural integrity of the compound in both research and quality control contexts.

Chromatographic Analysis

Chromatographic methods are essential for purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Ultra Performance Liquid Chromatography (UPLC) for higher resolution analysis

  • Chiral HPLC for determining enantiomeric purity

These techniques are particularly important in the pharmaceutical industry for monitoring the compound during synthesis and in final product quality control.

Related Compounds and Structural Analogs

Structural Relatives

Several compounds share structural similarities with (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid, providing context for understanding its chemical and biological behavior:

CompoundCAS NumberRelationship
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid154212-61-0Valine analog; lacks morpholino group
Ritonavir Impurity S2084828-53-3Structural relationship to another HIV protease inhibitor
Ritonavir EP Impurity ANot specifiedStructurally related through thiazole-ureido motif

These structural relationships highlight the compound's place within a family of pharmaceutically relevant molecules, particularly those associated with HIV treatment. The structural differences between these compounds provide insights into structure-activity relationships that guide pharmaceutical development.

Comparison with Parent Compound

When compared to Cobicistat (the parent drug), (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid represents a synthetic intermediate or structural fragment that contributes specific pharmacophoric elements to the final drug product. The morpholino-butanoic acid portion, in particular, plays a role in the drug's pharmacokinetic properties and target interaction.

Understanding this relationship is valuable for pharmaceutical scientists working on drug development, as it provides insights into the structure-activity relationships that govern Cobicistat's effectiveness as a pharmacokinetic enhancer in HIV therapy.

SupplierCatalog NumberNotes
o2h discoveryo2h-C127032Listed as Cobicistat Impurity 16
Hodoodo ChemicalsH1035446Listed as QAN70169
Chemicea PharmaceuticalsCP-C131022Listed as Cobicistat Morpholine Acid Impurity
Various othersMultipleAvailable through chemical suppliers, sometimes through custom synthesis

The compound is typically supplied in small quantities suitable for analytical reference purposes or research applications, reflecting its specialized use in pharmaceutical development.

Research Applications

As a pharmaceutical intermediate and impurity, the primary research applications of this compound include:

  • Development and optimization of Cobicistat synthesis processes

  • Establishment of analytical methods for impurity detection in antiretroviral medications

  • Structure-activity relationship studies for pharmacokinetic enhancers

  • Quality control standards for pharmaceutical manufacturing

These applications underline the compound's importance in the ongoing development and improvement of HIV treatment options, contributing to the broader field of antiretroviral therapy research.

Regulatory Considerations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator